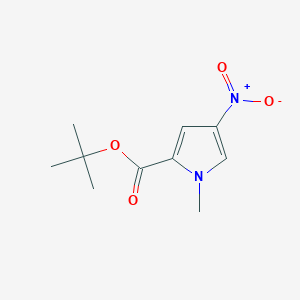

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Description

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a pyrrole-derived heterocyclic compound featuring a nitro group at the 4-position and a tert-butyl ester moiety at the 2-position. Pyrrole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties. This compound’s tert-butyl group enhances steric bulk and stability, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. Crystallographic analysis using tools like SHELXL or WinGX (commonly employed for small-molecule refinement) may elucidate its solid-state conformation and hydrogen-bonding patterns .

Properties

IUPAC Name |

tert-butyl 1-methyl-4-nitropyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(13)8-5-7(12(14)15)6-11(8)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCCDDXLASSKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CN1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373822 | |

| Record name | tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67974-08-7 | |

| Record name | tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67974-08-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Summary of Synthesis Steps

| Step | Reaction Type | Reagents/Conditions | Key Intermediate/Product |

|---|---|---|---|

| 1 | Nitration | HNO₃, polar aprotic solvent, 25–40°C | 1-Methyl-4-nitropyrrole |

| 2 | Esterification | (Boc)₂O, base (e.g., pyridine), THF, 25°C | tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate |

Optimization and Alternatives

While the primary method relies on sequential nitration and esterification, alternative approaches may include:

- One-Pot Synthesis: Combining nitration and esterification in a single reaction vessel to improve efficiency.

- Directed Ortho-Metalation: Using directing groups to control regioselectivity during nitration, though this is less common for pyrrole derivatives.

Analytical Validation

The final product is characterized using techniques such as:

- NMR Spectroscopy: Confirms substitution pattern and purity.

- Mass Spectrometry: Validates molecular weight (226.23 g/mol).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Amino derivatives: Formed through the reduction of the nitro group.

Substituted pyrroles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including:

- Oxidation : Reduction of the nitro group to form amino derivatives.

- Reduction : Formation of different derivatives through reduction reactions.

- Substitution : Nucleophilic substitution reactions can replace the nitro group with other functional groups .

Biology

Research has indicated that tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate possesses potential biological activities , including:

- Antimicrobial Properties : Studies have shown effectiveness against drug-resistant bacteria, particularly in tuberculosis models. For instance, modifications to the pyrrole structure can enhance anti-tuberculosis activity while maintaining low cytotoxicity .

- Anticancer Activity : In vitro studies suggest that this compound may inhibit cancer cell proliferation. Structure–activity relationship (SAR) studies indicate that bulky substituents enhance potency against specific cancer cell lines .

Medicinal Chemistry

Due to its unique chemical structure, this compound is explored as a potential drug candidate . Its mechanism of action may involve interactions with specific molecular targets, leading to various biological effects such as:

- Disruption of cellular processes in bacteria.

- Induction of apoptosis or cell cycle arrest in cancer cells .

Anti-Tuberculosis Activity

A study focused on the design and synthesis of pyrrole derivatives found that certain modifications led to compounds with potent anti-TB activity linked to inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis.

Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of various pyrrole derivatives, revealing a favorable selectivity index indicating low toxicity against mammalian cells while maintaining antimicrobial efficacy .

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also contributes to its activity .

Comparison with Similar Compounds

Table 1: Substituent-Based Analog Comparison

| CAS No. | Compound Name | Key Substituents | Structural Similarity |

|---|---|---|---|

| 148404-28-8 | 2-Boc-5-oxohexahydrocyclopenta[c]pyrrole | Boc group, oxo group | 1.00 (Exact derivative) |

| 879687-92-0 | tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate | Isoindole core, oxo group | 0.94 |

| 1363382-39-1 | tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | Spirocyclic system, oxo group | 0.94 |

| 146231-54-1 | cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | Cyclopenta[c]pyrrole core, oxo group | 0.90 (Stereoisomer) |

Key Observations :

- Functional Group Influence : The nitro group in the target compound contrasts with oxo groups in analogs (e.g., 879687-92-0), significantly altering electronic properties. Nitro groups enhance electrophilicity, whereas oxo groups facilitate hydrogen bonding .

- Ring Modifications : Analogs like 1363382-39-1 feature spirocyclic systems, which impose distinct conformational constraints compared to the planar pyrrole ring in the target compound.

- Stereochemical Variations : The cis/trans isomerism in 146231-54-1 highlights the role of stereochemistry in physicochemical behavior, such as solubility and crystal packing .

Physicochemical and Reactivity Differences

- Stability : The tert-butyl ester in all analogs confers hydrolytic stability, but the electron-withdrawing nitro group may increase susceptibility to nucleophilic attack at the pyrrole ring.

- Computational Similarity : Shape-based methods like ROCS (Rapid Overlay of Chemical Structures) could quantify 3D similarity between the target compound and analogs, aiding in scaffold-hopping strategies for drug design .

Biological Activity

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is an organic compound with a molecular formula of C10H14N2O4, characterized by a pyrrole ring substituted with a nitro group and a tert-butyl carboxylate. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The structural configuration of this compound significantly influences its biological activity. The presence of the nitro group at the 4-position can be reduced to form amino derivatives, which may exhibit different biological effects. The tert-butyl group enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 226.23 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific molecular targets through hydrogen bonding and hydrophobic interactions. The nitro group can undergo reduction to generate reactive intermediates that may interact with cellular components, leading to various biological effects, such as:

- Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting cellular processes.

- Anticancer Properties : Potential interactions with cancer cell pathways could lead to apoptosis or cell cycle arrest.

Biological Activity Studies

Recent studies have explored the biological activity of pyrrole derivatives, including this compound. Notable findings include:

Antimicrobial Activity

Research indicates that pyrrole derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against drug-resistant strains of bacteria, particularly in tuberculosis models. A study demonstrated that modifications on the pyrrole structure could enhance anti-tuberculosis activity with minimal cytotoxicity (MIC < 0.016 μg/mL) .

Anticancer Activity

In vitro studies have suggested that pyrrole derivatives possess anticancer properties. For example, certain modifications to the pyrrole structure have resulted in compounds that inhibit cancer cell proliferation effectively. The structure–activity relationship (SAR) studies indicate that bulky substituents can enhance potency against specific cancer cell lines .

Case Studies

- Anti-Tuberculosis Activity : A study focused on the design and synthesis of pyrrole derivatives found that certain modifications led to compounds with potent anti-TB activity and low cytotoxicity. The mechanism was linked to inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various pyrrole derivatives, including this compound, revealing a favorable selectivity index (SI) indicating low toxicity against mammalian cells while maintaining antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of the pyrrole ring. A common approach involves nitration of tert-butyl 1-methyl-1H-pyrrole-2-carboxylate under controlled conditions. Nitration at the 4-position requires regioselective control, often achieved using mixed acids (HNO₃/H₂SO₄) at 0–5°C . Post-reaction purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) ensures removal of byproducts. Yield optimization (45–60%) depends on reaction time and stoichiometric ratios .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and nitro-group orientation .

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., nitro-group deshielding effects at C4). Anisotropic effects in NOESY can validate spatial arrangements .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. How can crystallographic software like WinGX assist in structural analysis?

- Methodological Answer : WinGX integrates tools for data reduction (SADABS), structure solution (SHELXS), and refinement (SHELXL). For example, anisotropic displacement parameters for the nitro group can be modeled via ORTEP for Windows to visualize thermal ellipsoids and assess disorder . The suite also generates CIF files for publication-ready crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.